Cerium triacetate sesquihydrate

Vue d'ensemble

Description

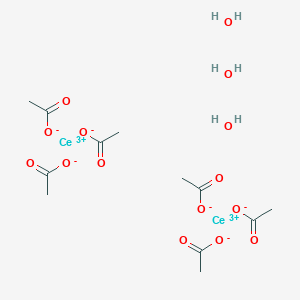

Cerium triacetate sesquihydrate, also known as Cerium (III) acetate, is an inorganic compound with the molecular formula C6H9CeO6 . It is a white powder that is soluble in water . It is used as a source of cerium in the preparation of cerium oxide and finds applications in metallurgy, glass and glass polishing, ceramics, catalysts, and phosphors .

Synthesis Analysis

Cerium triacetate sesquihydrate can be prepared by reacting cerium (III) carbonate and 50% acetic acid in an aqueous solution . It is also used as a source of cerium in the preparation of cerium oxide .Molecular Structure Analysis

The molecular weight of Cerium triacetate sesquihydrate is 317.25 g/mol . The IUPAC name is cerium (3+);triacetate . The InChI is 1S/3C2H4O2.Ce/c31-2(3)4;/h31H3,(H,3,4);/q;;;+3/p-3 .Chemical Reactions Analysis

Cerium triacetate sesquihydrate, with bromide ion, catalyzes the liquid-phase auto-oxidation of cresols . It has been studied extensively for various heterogeneous reactions .Physical And Chemical Properties Analysis

Cerium triacetate sesquihydrate is a white powder that is soluble in water . Its 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C .Applications De Recherche Scientifique

- Cerium triacetate sesquihydrate is utilized in steel production to remove free sulfur and oxygen .

- In secondary-hardening steel, different amounts of cerium were added to investigate the modification effect of Ce on non-metallic inclusions . The characteristics of inclusions were observed experimentally using SEM-EDS and the modification mechanism was analyzed based on thermodynamic calculations .

- Cerium triacetate sesquihydrate finds application in glass and glass polishing .

- Cerium oxide, often referred to as ceria, is a versatile compound known for its remarkable polishing properties . It is composed of cerium and oxygen (CeO2), and is a crucial component in various polishing applications, especially in the glass industry .

- The key to its effectiveness lies in its abrasive nature, enabling it to remove imperfections and scratches on glass surfaces with precision .

- Cerium triacetate sesquihydrate is used in ceramics . However, the specific applications and methods in this field are not detailed in the sources.

- Cerium triacetate sesquihydrate is used in catalysts .

- Research into the incorporation of cerium into a diverse range of catalyst systems for a wide spectrum of process chemistries has expanded rapidly .

- The newfound interest in cerium-containing catalysts stems from the benefits achieved by cerium’s inclusion, which include selectivity, activity, and stability .

Metallurgy

Glass and Glass Polishing

Ceramics

Catalysts

Phosphors

- Cerium (III) acetate sesquihydrate, in the presence of bromide ion, catalyzes the liquid-phase auto-oxidation of cresols .

Liquid-Phase Auto-Oxidation of Cresols

Preparation of Cerium Oxide

- Cerium acetate can be prepared by reacting cerium (III) carbonate and 50% acetic acid in an aqueous solution .

- Cerium acetate’s 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C .

- Its thermal decomposition at 310 °C will generate basic cerium (III) acetate, which will be further decomposed to obtain Ce2O2CO3 (a basic carbonate), and continued heating generates CeO2 and CO .

Preparation of Cerium Carbonate

Thermal Decomposition Study

Safety And Hazards

Cerium triacetate sesquihydrate may cause irritation to the respiratory tract, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust, provide local exhaust or general room ventilation to minimize exposure to dust, and wash hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work .

Orientations Futures

Cerium triacetate sesquihydrate has received significant attention due to its biocompatibility, good conductivity, and the ability to transfer oxygen . It has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . Future research may focus on these applications and further understanding of its properties and potential uses.

Propriétés

IUPAC Name |

cerium(3+);hexaacetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYCIHWCBGBLG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Ce2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939067 | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium triacetate sesquihydrate | |

CAS RN |

17829-82-2 | |

| Record name | Cerium triacetate sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)